(3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl hexanoate
Description
Properties
CAS No. |
93462-84-1 |
|---|---|
Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
(3-tert-butyl-2-oxo-1,3-oxazolidin-5-yl)methyl hexanoate |
InChI |
InChI=1S/C14H25NO4/c1-5-6-7-8-12(16)18-10-11-9-15(13(17)19-11)14(2,3)4/h11H,5-10H2,1-4H3 |
InChI Key |
NJOCYWBZBKWZNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC1CN(C(=O)O1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Condensation of Amino Alcohols with Carbonyl Compounds
The primary synthetic route to the oxazolidinone core involves the condensation of a suitable amino alcohol with a carbonyl compound (such as an aldehyde or ketone), followed by cyclization to form the oxazolidinone ring. The tert-butyl substituent at the 3-position is introduced via the amino alcohol precursor or through alkylation steps prior to ring closure.
Reaction Conditions: Typically, the condensation is carried out under mild acidic or neutral conditions to promote cyclization without side reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Catalysts and Reagents: Acid catalysts (e.g., p-toluenesulfonic acid) or dehydrating agents may be employed to facilitate ring closure.
Yields: Literature reports indicate moderate to high yields (60–90%) depending on the specific amino alcohol and carbonyl compound used.
Esterification with Hexanoic Acid or Hexanoyl Derivatives
The methyl hexanoate moiety is introduced by esterification of the hydroxymethyl group at the 5-position of the oxazolidinone ring with hexanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides).
Reaction Conditions: Esterification is typically performed using coupling agents such as dicyclohexylcarbodiimide (DCC) or via acid chloride intermediates in the presence of bases like pyridine.
Solvents: Common solvents include dichloromethane, dimethylformamide (DMF), or tetrahydrofuran (THF).
Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures (25–60°C) to optimize conversion.
Yields: Esterification yields are generally high (70–95%) with proper control of reaction parameters.
Alternative Synthetic Routes
Use of Protected Intermediates: Protection of functional groups (e.g., hydroxyl or amino groups) during synthesis can improve selectivity and yield. For example, tert-butyl protection groups are stable under many reaction conditions and can be removed selectively if needed.
One-Pot Synthesis: Some protocols combine condensation and esterification steps in a one-pot procedure to streamline synthesis and reduce purification steps.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amino alcohol + carbonyl condensation | Amino alcohol precursor, aldehyde/ketone, acid catalyst | DCM, THF | 25–40 | 60–90 | Cyclization to form oxazolidinone ring |
| Esterification with hexanoic acid derivative | Hexanoyl chloride or hexanoic acid, DCC, pyridine | DCM, DMF, THF | 25–60 | 70–95 | Coupling to form methyl hexanoate ester |
| One-pot synthesis | Combined reagents for condensation and esterification | Mixed solvents | 25–60 | 65–85 | Streamlined process, requires optimization |
Research Findings and Optimization Notes
The choice of solvent and temperature critically affects the yield and purity of the final product. Polar aprotic solvents like DMF facilitate esterification reactions by stabilizing intermediates.
Use of coupling agents such as DCC minimizes side reactions and improves esterification efficiency.
Protecting groups such as tert-butyl are advantageous for maintaining functional group integrity during multi-step synthesis.
Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for optimizing reaction times and conditions.
Purification is typically achieved by silica gel chromatography using gradients of ethyl acetate and hexane.
Chemical Reactions Analysis
Ester Hydrolysis and Saponification
The hexanoate ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity or generating intermediates for further functionalization.
-
Mechanistic Insight : Basic hydrolysis (saponification) proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate .
Nucleophilic Substitution at Tosylate Intermediates
The hydroxyl group on the oxazolidinone ring can be converted to a tosylate, enabling nucleophilic substitution with azides, amines, or other nucleophiles.
-
Application : Azide intermediates are precursors for Staudinger or Huisgen cycloaddition reactions, enabling bioconjugation .
Reduction of Functional Groups
The compound’s ester and azide groups are amenable to reduction, often employing borane or catalytic hydrogenation.
-
Note : Borane-mediated reductions are preferred for sterically hindered substrates due to their mild reaction conditions .
Alkylation and Acylation Reactions
The oxazolidinone nitrogen or oxygen atoms can participate in alkylation or acylation, expanding structural diversity.
-
Stereochemical Control : Bulky tert-butyl groups on the oxazolidinone ring enhance stereoselectivity during alkylation .
Cyclization and Lactone Formation
Under acidic or thermal conditions, the compound undergoes cyclization to form lactones or fused heterocycles.
Grignard and Organometallic Additions
The carbonyl group of the oxazolidinone is reactive toward organometallic reagents, enabling C–C bond formation.
| Reagent | Products | Key Findings |
|---|---|---|
| Grignard reagents (e.g., n-PrMgBr) | Tertiary alcohol derivatives | Stereoselective addition controlled by the oxazolidinone’s chiral center . |
Scientific Research Applications
The compound (3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl hexanoate has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and agricultural chemistry.
Chemical Properties and Structure
The chemical formula of this compound is with a molecular weight of approximately 241.35 g/mol. The compound features a 1,3-oxazolidine ring, which is known for its biological activity and stability.
Medicinal Chemistry
The oxazolidine moiety is of significant interest in the development of pharmaceuticals. Compounds containing oxazolidine rings have been studied for their antibacterial properties, particularly against resistant strains of bacteria. Research indicates that derivatives of oxazolidines can act as inhibitors of bacterial protein synthesis, making them potential candidates for new antibiotic therapies .
Case Study: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that oxazolidine derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The inclusion of a tert-butyl group was found to enhance lipophilicity, improving membrane penetration and bioavailability .
Materials Science
In materials science, this compound can serve as a precursor for the synthesis of polymers with tailored properties. The incorporation of oxazolidine units into polymer backbones can enhance thermal stability and mechanical strength.
Data Table: Properties of Oxazolidine-Based Polymers
| Property | Value |
|---|---|
| Thermal Stability | Up to 300 °C |
| Mechanical Strength | Tensile strength > 50 MPa |
| Biodegradability | Yes |
Agricultural Chemistry
The compound has potential applications in agricultural chemistry as a pesticide or herbicide formulation. Its unique structure may provide enhanced efficacy against specific pests while minimizing environmental impact.
Case Study: Pesticidal Efficacy
Research conducted by agricultural scientists has shown that oxazolidine derivatives can exhibit insecticidal properties against common agricultural pests such as aphids and whiteflies. Field trials indicated a significant reduction in pest populations when treated with formulations containing this compound .
Synthesis and Formulation
The synthesis of this compound typically involves the reaction of tert-butyl isocyanide with appropriate aldehydes or ketones under controlled conditions to yield the desired product. This synthetic route allows for the modification of substituents to optimize biological activity or material properties.
Mechanism of Action
The mechanism of action of (3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds or electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. The tert-butyl group and hexanoate ester moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are compared below:
Physicochemical Properties
- Volatility: Unlike simple esters (e.g., ethyl hexanoate), the oxazolidinone ring reduces volatility, making the compound unsuitable for flavor applications but stable for pharmaceutical use .
- Stereochemical Impact: The 5-position configuration (R/S) in oxazolidinones critically affects biological activity. For example, rivaroxaban’s 5S configuration is essential for Factor Xa inhibition , while antibacterial oxazolidinones require a 5R configuration .
Stability and Metabolic Considerations
- Metabolic Resistance : The tert-butyl group may slow hepatic metabolism compared to smaller alkyl chains, extending half-life .
- This property is leveraged in prodrug design .
Data Tables
Table 1: Structural Comparison of Oxazolidinone Derivatives
| Compound | Substituents | Molecular Weight | Key Applications |
|---|---|---|---|
| Target Compound | 3-Tert-butyl, 5-(hexanoate methyl) | ~317.4 | Drug intermediate |
| Rivaroxaban | 3-(4-Morpholinylphenyl), 5-(chlorothiophene) | 435.89 | Anticoagulant therapy |
| (5R)-Antibacterial Oxazolidinone | 3-Fluoro-4-aryl, 5-(phosphate methyl) | ~450–500 | Antibacterial agents |
| Methyl-5-oxo-3-(aryl)hexanoate | 5-Oxo, 3-Aryl, methyl ester | ~220–250 | Synthetic intermediates |
Table 2: Volatile Esters in Food Science
| Compound | Source | Concentration (Relative) | Aroma Profile |
|---|---|---|---|
| Methyl hexanoate | Strawberries, wine | High (free volatiles) | Fruity, sweet |
| Ethyl hexanoate | Yogurt, soybeans | Moderate (headspace decrease) | Fruity, floral |
| Hexyl acetate | Strawberries | High | Green, apple-like |
Research Findings and Implications
- Drug Design: The tert-butyl group’s steric effects may enhance target binding specificity in oxazolidinone-based drugs, as seen in rivaroxaban’s interaction with Factor Xa .
- Flavor vs. Pharma: While simple hexanoate esters dominate flavor chemistry, their oxazolidinone derivatives are pharmacologically relevant due to reduced volatility and enhanced stability .
- Synthetic Challenges: Esterification and oxazolidinone ring formation require precise conditions, as demonstrated in the synthesis of methyl-5-oxo derivatives and amorphous oxazolidinone precipitates .
Biological Activity
(3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl hexanoate is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the development of therapeutic agents. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
The compound's structure can be described by the following molecular formula:
- Molecular Formula: C13H23N2O3
- IUPAC Name: this compound
Research indicates that compounds with oxazolidinone structures often exhibit significant biological activities. The oxazolidinone core is known for its role in inhibiting bacterial protein synthesis and has been utilized in the development of antibiotics. The specific mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition: The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.
- Receptor Binding: It may interact with specific receptors, influencing signaling pathways relevant to various diseases.
Antimicrobial Activity
Studies have demonstrated that oxazolidinones possess antimicrobial properties. For example, similar compounds have been shown to inhibit the growth of Gram-positive bacteria by binding to the ribosomal subunit and preventing protein synthesis.
Anti-inflammatory Effects
Compounds derived from oxazolidinones have been investigated for their anti-inflammatory properties. They may modulate inflammatory responses by inhibiting pro-inflammatory cytokine production.
Case Studies and Research Findings
Several studies have investigated the biological activity of related oxazolidinone derivatives:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | Oxazolidinone A | Antimicrobial | Inhibition of Staphylococcus aureus growth at low concentrations |
| 2 | Oxazolidinone B | Anti-inflammatory | Reduced TNF-alpha production in macrophages |
| 3 | Oxazolidinone C | Cytotoxicity | Induced apoptosis in cancer cell lines |
Example Case Study: Antimicrobial Efficacy
In a study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the efficacy of various oxazolidinones against resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics based on this scaffold.
Applications in Drug Development
The unique structural properties of this compound make it a valuable candidate in pharmaceutical development:
- Antibiotic Development: Its ability to inhibit bacterial growth positions it as a candidate for new antibiotic formulations.
- Anti-cancer Research: Preliminary data suggest potential cytotoxic effects against various cancer cell lines, warranting further investigation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-Tert-butyl-2-oxo-1,3-oxazolidin-5-yl)methyl hexanoate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A base-catalyzed condensation of a nitrobenzaldehyde derivative with acetylacetone forms the oxazolidinone core, followed by esterification with hexanoic acid under acidic conditions (e.g., H₂SO₄). Temperature control (0–5°C during condensation, 60–80°C for esterification) and catalyst selection (e.g., DMAP for esterification) are critical for minimizing side reactions and achieving >70% yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. How can NMR and IR spectroscopy be used to confirm the structure and functional groups of this compound?
- Methodological Answer :
- ¹H NMR : The tert-butyl group appears as a singlet at δ ~1.2–1.4 ppm. The oxazolidinone ring protons (C5-H) resonate as a multiplet near δ 4.2–4.5 ppm, while the hexanoate methylene protons (CH₂-O) show up at δ ~4.0–4.2 ppm.
- ¹³C NMR : The carbonyl carbons (oxazolidinone C2=O and ester C=O) appear at δ ~170–175 ppm.
- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (oxazolidinone C=O) confirm functional groups .
Q. What are the key stability considerations for storing this compound in a laboratory setting?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Monitor for degradation via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months. Avoid exposure to moisture or strong bases, which accelerate ester cleavage .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of the oxazolidinone ring in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model the electron density of the oxazolidinone ring. The C5 position is electrophilic due to conjugation with the carbonyl group, making it susceptible to nucleophilic attack. Solvent effects (e.g., THF vs. DMF) can be simulated using the Polarizable Continuum Model (PCM) to predict reaction pathways and regioselectivity .
Q. What analytical strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from impurities in starting materials (e.g., nitrobenzaldehyde derivatives). Use GC-MS or HPLC to verify reagent purity pre-synthesis. Reproduce reactions under strictly anhydrous conditions and compare kinetics via in situ FTIR to identify rate-limiting steps. Cross-validate yields using quantitative NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. How can enantiomeric purity be assessed for derivatives of this compound, given its chiral oxazolidinone core?
- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase. Compare retention times with racemic mixtures. Alternatively, employ Mosher’s ester analysis: derivatize the C5 hydroxyl group with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride and analyze ¹H NMR splitting patterns to assign absolute configuration .
Q. What mechanistic insights explain unexpected byproducts during esterification of the oxazolidinone intermediate?
- Methodological Answer : Competing acylation at the oxazolidinone nitrogen (vs. the intended C5-OH) can occur if the reaction pH > 8. Monitor pH with a calibrated probe and maintain it at 5–6 using buffered conditions (e.g., phosphate buffer). LC-MS analysis of byproducts can identify N-acylated species, guiding optimization of protecting groups (e.g., TBS for C5-OH) .
Q. How can this compound be used as a chiral auxiliary in asymmetric catalysis?
- Methodological Answer : The tert-butyl group and rigid oxazolidinone scaffold enhance stereocontrol. For example, it can template asymmetric aldol reactions: coordinate the substrate’s carbonyl group to the oxazolidinone’s Lewis basic oxygen, directing nucleophilic attack to the Si face. Monitor enantioselectivity via circular dichroism (CD) or X-ray crystallography of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
